Ethyl 7-methyl-3-oxo-2,3-dihydro-1H-indene-1-carboxylate
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Overview
Description
Ethyl 7-methyl-3-oxo-2,3-dihydro-1H-indene-1-carboxylate is a chemical compound that belongs to the class of indene derivatives These compounds are characterized by a bicyclic structure consisting of a benzene ring fused to a cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-methyl-3-oxo-2,3-dihydro-1H-indene-1-carboxylate typically involves the condensation of ethyl acetoacetate with 7-methylindanone under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium ethoxide. The reaction mixture is heated under reflux for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-methyl-3-oxo-2,3-dihydro-1H-indene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions include:
Oxidation: 7-methyl-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid.
Reduction: Ethyl 7-methyl-3-hydroxy-2,3-dihydro-1H-indene-1-carboxylate.
Substitution: Various halogenated or nitrated derivatives.
Scientific Research Applications
Ethyl 7-methyl-3-oxo-2,3-dihydro-1H-indene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Ethyl 7-methyl-3-oxo-2,3-dihydro-1H-indene-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 1H-indole-3-carboxylate: Contains an indole ring instead of an indene ring.
Ethyl 2,3-dihydro-1H-indene-1-carboxylate: Lacks the 7-methyl and 3-oxo groups.
Uniqueness
Ethyl 7-methyl-3-oxo-2,3-dihydro-1H-indene-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of functional groups makes it a versatile intermediate for various synthetic applications and a valuable compound for research in multiple scientific disciplines.
Properties
IUPAC Name |
ethyl 7-methyl-3-oxo-1,2-dihydroindene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-3-16-13(15)10-7-11(14)9-6-4-5-8(2)12(9)10/h4-6,10H,3,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDEWJBNMDSHXJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(=O)C2=CC=CC(=C12)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30553473 |
Source
|
Record name | Ethyl 7-methyl-3-oxo-2,3-dihydro-1H-indene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30553473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113359-91-4 |
Source
|
Record name | Ethyl 7-methyl-3-oxo-2,3-dihydro-1H-indene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30553473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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